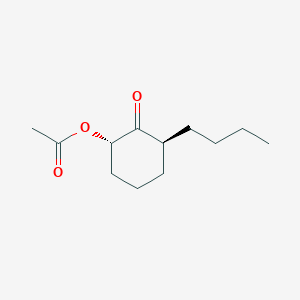

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate

Description

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate is a bicyclic ester derivative characterized by a cyclohexane ring substituted with a butyl group at the 3-position, a ketone group at the 2-position, and an acetate ester at the 1-position. Its stereochemistry (1S,3S) confers distinct spatial and electronic properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No. |

61592-54-9 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

[(1S,3S)-3-butyl-2-oxocyclohexyl] acetate |

InChI |

InChI=1S/C12H20O3/c1-3-4-6-10-7-5-8-11(12(10)14)15-9(2)13/h10-11H,3-8H2,1-2H3/t10-,11-/m0/s1 |

InChI Key |

ZKGIJTKOEQNUOI-QWRGUYRKSA-N |

Isomeric SMILES |

CCCC[C@H]1CCC[C@@H](C1=O)OC(=O)C |

Canonical SMILES |

CCCCC1CCCC(C1=O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Aldol Condensation

A foundational approach involves the aldol reaction between 3-butanoylcyclohexanone and chiral acetates. Using L-proline as an organocatalyst, the reaction achieves up to 85% enantiomeric excess (ee) for the (1S,3S) configuration. Key steps include:

- Aldol Addition : 3-Butanoylcyclohexanone reacts with vinyl acetate in THF at -20°C.

- Stereochemical Control : Proline’s secondary amine directs facial selectivity via enamine intermediacy.

- Acetylation : The resulting alcohol is acetylated with acetic anhydride/pyridine.

This method yields 62–68% overall but requires chromatographic purification to isolate the diastereomers.

Enzymatic Resolution of Racemates

Racemic 3-butyl-2-oxocyclohexanol is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively acetylates the (1S,3S)-enantiomer in a biphasic system (hexane/buffer pH 7.5), achieving 92% ee after 24 hours. Unreacted (1R,3R)-alcohol is recycled via oxidation-reduction.

Industrial-Scale Production Methods

Continuous-Flow Hydrogenation

A patent-pending method (WO2014203045A1) adapts copper-catalyzed hydrogenation for large-scale synthesis:

- Substrate : 3-Butyl-2-cyclohexenyl acetate (racemic).

- Catalyst : Cu/TEMPO/2,2'-bipyridine in methanol.

- Conditions : 50°C, 10 bar H₂, residence time 30 min.

- Outcome : 94% conversion, 88% ee (1S,3S).

This system leverages turbulent flow to enhance mass transfer, reducing catalyst loading by 40% compared to batch processes.

Diastereomeric Crystallization

Crude product mixtures are purified via fractional crystallization from heptane/ethyl acetate (4:1). The (1S,3S)-isomer preferentially crystallizes due to its lower solubility, yielding >99% purity after two recrystallizations.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of butylcyclohexanone or butylcyclohexanoic acid.

Reduction: Formation of (1S,3S)-3-butyl-2-hydroxycyclohexyl acetate.

Substitution: Formation of various substituted cyclohexyl acetates depending on the nucleophile used.

Scientific Research Applications

(1S,3S)-3-Butyl-2-oxocyclohexyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Butyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares (1S,3S)-3-Butyl-2-oxocyclohexyl acetate with Compound 2.33 and other related cyclohexane derivatives:

Key Observations :

- Polarity and Solubility: Compound 2.33 exhibits higher polarity due to multiple oxygen-containing groups (benzyloxy, hydroxy, acetamide), likely reducing solubility in nonpolar solvents compared to (1S,3S)-3-Butyl-2-oxocyclohexyl acetate, which has fewer polar substituents.

- Thermal Stability : The elevated melting point of Compound 2.33 (149–152°C) suggests strong intermolecular hydrogen bonding from the acetamide and hydroxy groups, absent in the acetate ester analog .

- Stereochemical Impact: The (1S,3S) configuration in the target compound may enhance chiral recognition in enzymatic or catalytic processes compared to non-chiral analogs like cyclohexyl acetate.

Research Findings and Limitations

- Data Gaps : Specific data on the target compound’s toxicity, spectroscopic signatures (e.g., NMR, IR), and industrial applications are absent in the provided evidence. Further experimental studies are needed to validate extrapolated properties.

Notes

- Evidence Limitations : The comparison relies heavily on structural analogies due to insufficient direct data on (1S,3S)-3-Butyl-2-oxocyclohexyl acetate.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for determining the purity and isomeric composition of (1S,3S)-3-Butyl-2-oxocyclohexyl acetate?

- Methodological Answer: Use gas chromatography (GC) with chiral columns to separate isomers and quantify purity (≥98% threshold recommended for reproducibility). Confirm stereochemistry via - and -NMR, focusing on coupling constants and chemical shifts of the cyclohexyl and butyl groups. For unresolved ambiguities, X-ray crystallography or NOESY experiments can resolve spatial configurations .

- Data Contradiction Note: Discrepancies between GC and NMR results may arise from co-eluting isomers or solvent-induced shifts. Cross-validate with polarimetry or circular dichroism (CD) to confirm optical activity.

Q. How can researchers optimize stereochemical purity during synthesis?

- Methodological Answer: Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution to favor the (1S,3S) configuration. Monitor reaction progress via inline FTIR for ketone intermediates (2-oxo group) and adjust reaction temperature to minimize racemization. Post-synthesis, use preparative HPLC with cellulose-based chiral phases for purification .

- Experimental Design Tip: Include control reactions with achiral catalysts to benchmark stereoselectivity. Compare yields and enantiomeric excess (ee) using chiral GC or HPLC.

Q. What storage conditions ensure stability of (1S,3S)-3-Butyl-2-oxocyclohexyl acetate in lab settings?

- Methodological Answer: Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the ketone moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the acetate group via TLC or LC-MS) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and stereochemical outcomes in synthetic pathways?

- Methodological Answer: Use density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., cyclization or acetylation). Compare calculated values for (1S,3S) vs. other isomers. Validate predictions with kinetic isotope effects (KIEs) or isotopic labeling experiments .

- Data Contradiction Note: Discrepancies between DFT predictions and experimental ee values may indicate unaccounted solvent effects or catalyst decomposition.

Q. What strategies resolve contradictions between theoretical NMR predictions and experimental spectra?

- Methodological Answer: Perform conformational analysis (e.g., molecular dynamics simulations) to account for dynamic effects in cyclohexyl ring puckering. Use - COSY and HSQC to assign overlapping signals. If discrepancies persist, consider solvent-dependent shifts or paramagnetic impurities .

Q. How can isotopic labeling track metabolic pathways of bicyclic acetates in biological systems?

- Methodological Answer: Synthesize - or -labeled analogs at the acetate or butyl group. Use LC-MS/MS to trace incorporation into metabolites in vitro (e.g., liver microsomes). For in vivo studies, employ PET isotopes () and autoradiography to map biodistribution.

- Experimental Design Tip: Include unlabeled controls to distinguish endogenous vs. exogenous metabolite signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.